molecular formula C15H14ClNO4S B2448566 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 896897-91-9

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2448566
CAS No.: 896897-91-9
M. Wt: 339.79
InChI Key: XAFMSJWJMRADNR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is an organic compound with the molecular formula C15H14ClNO4S. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring, along with a glycine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMSJWJMRADNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
  • Bis(4-chlorophenyl)sulfone

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring, alongside a glycine moiety. Its molecular formula is C15H14ClNO4SC_{15}H_{14}ClNO_4S, and it possesses unique properties that enhance its reactivity and potential biological activity, making it a subject of interest in various research fields .

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may interfere with cellular pathways by binding to receptors or altering signal transduction processes .

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and urease. Compounds derived from similar structures have shown strong inhibitory activity against these enzymes, which is significant for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders .

Enzyme Inhibition Activity IC50 Values
AcetylcholinesteraseStrong2.14 ± 0.003 µM
UreaseStrongVaries by compound

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. Studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

3. Therapeutic Applications

The therapeutic potential of this compound extends beyond enzyme inhibition and antibacterial activity. Its applications include:

  • Anti-inflammatory effects : Potential use in treating inflammatory diseases.
  • Anticancer properties : Investigated for its role in cancer chemotherapy.
  • Hypoglycemic activity : Possible implications in diabetes management .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance, a series of sulfonamide derivatives were synthesized, demonstrating significant antibacterial and enzyme inhibitory activities. These studies utilized techniques such as docking studies to elucidate interactions with amino acids and bovine serum albumin (BSA) binding assays to assess pharmacological effectiveness .

Example Case Study

In one study, compounds were synthesized bearing the sulfonamide moiety, showing varying degrees of AChE inhibition. The most active compounds exhibited IC50 values significantly lower than those of standard inhibitors, suggesting enhanced efficacy due to structural modifications .

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